3,6-Dibromo-1-nitro-9H-carbazole
Overview
Description
3,6-Dibromo-1-nitro-9H-carbazole is a halogenated derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It is known that carbazole derivatives can interact with various biological targets, influencing their function and activity .
Mode of Action
Carbazole derivatives are known for their high reactivity, particularly at the 3,6 position . This reactivity allows them to readily interact with their targets, potentially inducing changes in their function .
Biochemical Pathways
Carbazole derivatives have been associated with a variety of biological processes, suggesting that they may influence multiple pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
Carbazole derivatives are known to exert various biological effects, suggesting that they may induce a range of molecular and cellular changes .
Action Environment
It is known that carbazole and halogenated carbazoles have been widely detected throughout the environment in soil, river deposits, and lake sediments . Human exposure to these compounds may occur through inhalation, drinking water, dietary intake and/or skin contact .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-1-nitro-9H-carbazole typically involves the bromination and nitration of carbazole. One common method is the bromination of carbazole at the 3 and 6 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The nitration step involves treating the dibromocarbazole with a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-1-nitro-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted carbazole derivatives.
Reduction: Formation of 3,6-dibromo-1-amino-9H-carbazole.
Oxidation: Formation of oxidized carbazole derivatives.
Scientific Research Applications
3,6-Dibromo-1-nitro-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromo-9H-carbazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
3,6-Dibromo-9-phenylcarbazole: Contains a phenyl group, altering its electronic properties and applications.
3,6-Dibromo-9-ethylcarbazole: Contains an ethyl group, affecting its solubility and reactivity.
Uniqueness
3,6-Dibromo-1-nitro-9H-carbazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various scientific and industrial applications .
Biological Activity
3,6-Dibromo-1-nitro-9H-carbazole is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound features both bromine and nitro substituents, which enhance its reactivity and influence its biological interactions. The presence of these groups allows the compound to participate in various chemical reactions, including nucleophilic substitutions and reductions.
Target Interactions
Carbazole derivatives, including this compound, are known to interact with multiple biological targets. These interactions can modulate various cellular functions, including enzyme activities and receptor signaling pathways.
Biochemical Pathways
Research indicates that carbazole derivatives may influence several biochemical pathways. For instance, they have been associated with anti-tumor and antimicrobial activities through mechanisms such as enhancing membrane permeability in bacteria and interfering with DNA gyrase activity .
Antimicrobial Properties
Various studies have demonstrated the antimicrobial efficacy of carbazole derivatives. For example:
- Antibacterial Activity : In a study by Dabrovolskas et al., several carbazole derivatives were tested against Bacillus subtilis and Escherichia coli. The results indicated that compounds functionalized at the C-3 and C-6 positions exhibited superior antibacterial activity compared to those at C-2 and C-7 .
- Resistance to Bacteria : Shaikh et al. reported significant inhibitory effects of carbazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other strains. The structure-activity relationship revealed that certain functional groups enhanced their antimicrobial potency while minimizing toxicity .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies suggest that similar carbazole derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell cycle regulators . The specific pathways involved include the inhibition of key oncogenic signaling cascades.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as bioavailability, metabolism, and excretion are influenced by its chemical structure. The compound's reactivity allows it to undergo various metabolic transformations that can affect its efficacy as a drug candidate.
Research Applications
This compound is utilized in various fields:
- Medicinal Chemistry : It serves as a pharmacophore for developing new drugs targeting microbial infections and cancer.
- Organic Electronics : The compound is used in synthesizing organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Case Studies
Properties
IUPAC Name |
3,6-dibromo-1-nitro-9H-carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2O2/c13-6-1-2-10-8(3-6)9-4-7(14)5-11(16(17)18)12(9)15-10/h1-5,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMUUSATUCOGCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2)C(=CC(=C3)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278252 | |
Record name | 3,6-Dibromo-1-nitro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5416-22-8 | |
Record name | NSC6777 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-Dibromo-1-nitro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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